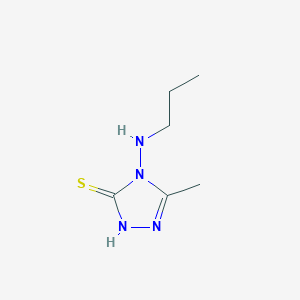

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-methyl-4-(propylamino)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-3-4-7-10-5(2)8-9-6(10)11/h7H,3-4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFZDQQJDWSKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN1C(=NNC1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173433 | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018053-32-1 | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018053-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-5-methyl-4-(propylamino)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Potassium 2-Acetylhydrazinecarbodithioate

- Procedure: Potassium 2-acetylhydrazinecarbodithioate is treated with hydrazine hydrate in an aqueous or alcoholic medium.

- Conditions: The reaction is carried out under reflux or at elevated temperatures to promote cyclization.

- Outcome: Formation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as the key intermediate.

- Reference: This method was employed in research at Zaporizhzhia State Medical University, confirming the structure by 1H-NMR, mass spectrometry, and elemental analysis.

Substitution with Propylamine

- Procedure: The 4-amino group of the triazole-thiol intermediate is reacted with propylamine or a propylamino derivative.

- Conditions: This can be done via direct amination or condensation under reflux in ethanol or other suitable solvents.

- Purification: The product is isolated by crystallization or column chromatography.

- Yield and Characterization: Yields are generally good, with confirmation by spectroscopic methods such as 1H-NMR and IR spectroscopy.

Reaction Conditions and Yields

Analytical and Structural Confirmation

- Spectroscopic Methods: 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.

- Elemental Analysis: Confirms the molecular formula and composition.

- Physical Properties: Melting points and solubility data are recorded to characterize the compound further.

Summary of Key Research Findings

- The synthesis of this compound is well-established via cyclization of hydrazinecarbodithioate derivatives followed by amination.

- The compound exhibits good yields and can be purified effectively by standard laboratory techniques.

- The methods are supported by comprehensive analytical data confirming the structure.

- These synthetic routes provide a foundation for further derivatization and biological activity studies, as the 1,2,4-triazole-3-thiol scaffold is known for its pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1,2,4-triazole-3-thiol compounds. For instance:

- Cytotoxicity Testing : Compounds derived from triazole-thiols were tested against various cancer cell lines including melanoma and breast cancer. The results indicated significant cytotoxic effects, particularly against melanoma cells .

- Mechanism of Action : The mechanism often involves the inhibition of cell migration and proliferation, making these compounds potential candidates for further development as antimetastatic agents .

Antimicrobial Properties

5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol has also been studied for its antimicrobial properties:

- Inhibition of Multidrug-resistant Bacteria : Research has shown that derivatives can enhance the efficacy of existing antibiotics against multidrug-resistant strains by acting as β-lactamase inhibitors .

- Synergistic Effects : Some studies reported a synergistic effect when combined with traditional antibiotics, leading to lower minimum inhibitory concentrations (MIC) against resistant bacterial strains .

Agricultural Applications

The compound's role in agriculture primarily revolves around its use as an agrochemical:

- Fungicides : Triazole compounds are widely used in agriculture for their fungicidal properties. Research indicates that derivatives can effectively control fungal pathogens in crops .

- Growth Regulators : There is ongoing research into the use of triazoles as growth regulators in plants, potentially enhancing yield and resistance to environmental stressors.

Case Study 1: Anticancer Activity

A study explored a series of hydrazone derivatives based on this compound. The derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. Notably, one derivative showed a significant reduction in cell viability in 3D tumor spheroid cultures compared to standard treatments .

Case Study 2: Antimicrobial Synergy

Another study evaluated the antimicrobial efficacy of triazole derivatives against E. coli and K. pneumoniae. The results indicated that certain derivatives could reduce the MIC of conventional antibiotics by up to four-fold, suggesting their potential as adjuvants in antibiotic therapy .

Mechanism of Action

The mechanism of action of 5-methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions or other biomolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Triazole-thiol derivatives differ primarily in substituents at positions 4 and 5, which dictate their physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Selected Triazole-Thiol Derivatives

Physicochemical and Electronic Properties

- Electron-Donating vs. Derivatives with aromatic substituents (e.g., phenyl, quinolin-8-yl) exhibit increased hydrophobicity, which may improve adsorption on metal surfaces or biological membranes .

Antioxidant Activity

- Electron-Donating Substituents: Compounds like AT (4-amino, 5-phenyl) and AP (4-amino, 5-pyridyl) showed high radical scavenging activity in DPPH and ABTS assays due to -NH₂ and -SH groups .

- The target compound’s propylamino group may mimic these effects, though the longer alkyl chain could alter solubility and steric interactions.

Biological Activity

5-Methyl-4-(propylamino)-4H-1,2,4-triazole-3-thiol, a compound belonging to the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antibacterial, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazole ring which is known for its stability and ability to interact with various biological targets. The presence of sulfur in the thiol group enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole scaffold exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Testing : In vitro studies using the MTT assay demonstrated that derivatives of triazole-thiol compounds showed selective cytotoxicity towards melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The most active compounds exhibited IC50 values in the low micromolar range .

Table 1: Cytotoxicity of Selected Triazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 5.0 |

| Compound B | MDA-MB-231 | 7.5 |

| Compound C | Panc-1 | 10.0 |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies revealed that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined through standard assays. Notably, compounds derived from this triazole showed significant activity against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| Compound C | Candida albicans | 25 |

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are crucial for their therapeutic applications. The DPPH and ABTS assays indicated that certain derivatives possess significant free radical scavenging activity:

- DPPH Assay Results : The compound displayed an IC50 value comparable to ascorbic acid, suggesting potent antioxidant properties .

Table 3: Antioxidant Activity of Selected Compounds

| Compound Name | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Compound A | 0.397 | 0.500 |

| Compound B | 0.450 | 0.600 |

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and assessed their biological activities through both in vitro assays and molecular docking studies .

- Mechanistic Insights : Molecular docking studies revealed strong binding affinities of these compounds with bacterial enzymes, supporting their potential as effective antibacterial agents .

- Toxicity Studies : Acute toxicity assessments indicated a favorable safety profile for certain derivatives when evaluated using QSAR models .

Q & A

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating (e.g., 30 minutes vs. 6 hours) .

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation .

- Monitor pH during cyclization (pH 9–11) to prevent side reactions .

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Answer:

Structural confirmation :

- 1H/13C NMR : Verify substituent positions via characteristic shifts (e.g., thiol protons at δ 13.5–14.5 ppm, triazole carbons at δ 150–160 ppm) .

- IR spectroscopy : Confirm thiol (-SH) stretches at 2550–2600 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (error < 0.3%) .

Q. Purity assessment :

- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .

- TLC : Monitor reactions using silica gel plates and iodine vapor visualization .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antifungal efficacy) across different studies?

Answer:

Contradictions often arise from:

- Substituent variability : Small changes in alkyl/aryl groups (e.g., propylamino vs. benzyl) alter lipophilicity and target interactions .

- Assay conditions : Differences in microbial strains, inoculum size, or incubation time affect MIC values.

Q. Resolution strategies :

- Standardize testing protocols : Follow CLSI guidelines for broth microdilution assays .

- Comparative SAR studies : Systematically modify substituents and correlate with activity trends (e.g., electron-withdrawing groups enhance antifungal activity) .

Advanced: What strategies are effective in modifying the triazole-thiol scaffold to enhance pharmacokinetic properties while maintaining bioactivity?

Answer:

Key modifications include:

- S-Alkylation : Introduce hydrophilic groups (e.g., hydroxymethyl) to improve solubility without disrupting the triazole-thiol pharmacophore .

- Mannich base formation : Add morpholine or piperazine moieties to enhance blood-brain barrier penetration .

- Pro-drug approaches : Mask the thiol group with acetylated derivatives to improve oral bioavailability .

Validation : Use ADME prediction tools (e.g., SwissADME) to assess logP, solubility, and metabolic stability .

Basic: What are the key intermediates in the multi-step synthesis of this compound, and how are they characterized?

Answer:

Critical intermediates include:

- Hydrazinecarbothioamides : Synthesized from substituted hydrazines and thiocarbonyl compounds. Characterized via melting point analysis and FTIR .

- Cyclized triazole intermediates : Confirmed via mass spectrometry (e.g., ESI-MS m/z 223.1 [M+H]⁺) .

- Alkylated precursors : Validated by 1H NMR for propylamino integration (e.g., -CH2- protons at δ 1.2–1.5 ppm) .

Advanced: How does the introduction of different substituents affect the compound’s electronic properties and ligand efficiency in coordination chemistry?

Answer:

- Electron-donating groups (e.g., -OCH3) : Increase electron density on the triazole ring, enhancing metal-binding affinity (e.g., Cu²+ complexes) .

- Bulky substituents (e.g., tert-butyl) : Reduce ligand efficiency by sterically hindering metal coordination .

- Quantitative analysis : Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict charge transfer properties .

Basic: What are the common solvents and catalysts used in the alkylation and Mannich base formation reactions for triazole-thiol derivatives?

Answer:

- Alkylation :

- Mannich reactions :

Advanced: What computational methods are suitable for predicting the biological activity and toxicity of novel derivatives?

Answer:

- PASS Online : Predicts antimicrobial and enzyme inhibitory activity with >85% accuracy based on structural fragments .

- Molecular docking (AutoDock Vina) : Models interactions with targets like α-amylase or CYP51 (fungal lanosterol demethylase) .

- Toxicity screening : Use ProTox-II to estimate hepatotoxicity and carcinogenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.